molecular formula C7H16ClNO2 B1523365 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride CAS No. 17072-53-6

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride

Cat. No.: B1523365
CAS No.: 17072-53-6
M. Wt: 181.66 g/mol
InChI Key: RORUWKHRAYSVLY-UHFFFAOYSA-N
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Description

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of amino acids and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Hydrolysis of esters: The ester derivative of 3-amino-2,2,3-trimethylbutanoic acid can be hydrolyzed under acidic or basic conditions to yield the hydrochloride salt.

  • Reduction of keto acids: The corresponding keto acid can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the amino acid hydrochloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as halides or alkylating agents can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Substituted amino acids or derivatives

Scientific Research Applications

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of amino acid metabolism and protein synthesis.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form salts and esters, which are important in various biological and chemical processes.

Comparison with Similar Compounds

  • 2-Amino-2,3,3-trimethylbutanoic acid hydrochloride

  • 3-(Methoxycarbonyl)amino-2,2,3-trimethylbutanoic acid

Properties

IUPAC Name

3-amino-2,2,3-trimethylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2,5(9)10)7(3,4)8;/h8H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORUWKHRAYSVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 2
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 3
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 4
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 5
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride
Reactant of Route 6
3-Amino-2,2,3-trimethylbutanoic acid hydrochloride

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